(2E)-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-(pyridin-2-yl)prop-2-en-1-one
Overview
Description
(2E)-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-(pyridin-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H11ClN2OS and its molecular weight is 326.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Spectroscopic and Quantum Chemical Analysis
The compound has been characterized using quantum chemical methods and vibrational spectral techniques, such as FT-IR and FT-Raman spectra. Quantum chemical calculations have been used to study its electronic, NMR, vibrational, and structural properties. These studies are essential for understanding the molecular structure and spectroscopic data of the compound, providing insights into its potential applications in various fields (Viji, A. et al., 2020); (Diwaker, 2014).
2. Molecular Docking and Biological Activity
Molecular docking studies have been conducted to explore the biological activity of this compound. These studies help identify hydrogen bonds and binding energy with different proteins, indicating the potential of this compound in biomedical applications. The biological effects, including antimicrobial activity, have been predicted based on molecular docking results (Viji, A. et al., 2020); (Katariya, K. D. et al., 2021).
3. Electrooptic and Nonlinear Optical Properties
Computational studies have been used to assess the significant electrooptic properties of this compound. The analysis includes the study of molecular levels such as the HOMO-LUMO gap and electrostatic potential maps. These properties suggest potential applications in nonlinear optics and optoelectronic device fabrications (Shkir, M. et al., 2018).
4. Antimicrobial and Anticancer Activities
The compound has shown promising antimicrobial and anticancer activities. Studies have revealed its potential as a biologically active molecule, capable of inhibiting the growth of various pathogenic strains and cancer cell lines. This suggests its potential application in pharmaceuticals and drug development (Venil, K. et al., 2021).
5. Structural Characterization and Crystallography
The compound has been studied for its molecular structure and crystallography. X-ray diffraction and other spectroanalytical techniques have been used for structural elucidation, providing a detailed understanding of its molecular framework. This information is crucial for the development of new materials and compounds (Kariuki, B. et al., 2021).
Properties
IUPAC Name |
(E)-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-pyridin-2-ylprop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2OS/c18-13-6-4-12(5-7-13)17-20-11-16(22-17)15(21)9-8-14-3-1-2-10-19-14/h1-11H/b9-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMBLJVEZFPOEK-CMDGGOBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=CC(=O)C2=CN=C(S2)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C/C(=O)C2=CN=C(S2)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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